
1,2-Dibromocyclohexane
概要
説明
1,2-Dibromocyclohexane is an organic compound with the molecular formula C6H10Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a cyclohexane ring with two bromine atoms attached to adjacent carbon atoms, making it a dibromo derivative of cyclohexane .
生化学分析
Biochemical Properties
1,2-Dibromocyclohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can form adducts with nucleophilic sites on proteins and DNA, potentially leading to mutagenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound has been observed to induce the expression of genes related to detoxification and stress response. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification. The compound can also induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. Additionally, this compound can cause DNA damage by forming covalent adducts with DNA bases, resulting in mutations and potential carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause cumulative oxidative damage and persistent alterations in gene expression. In in vitro studies, prolonged exposure to the compound can lead to cell death and loss of cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, this compound can induce significant toxicity, including liver and kidney damage, and even mortality. Threshold effects have been observed, where a certain dose level leads to a sudden increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of the compound through the bile and urine. The metabolism of this compound can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as the multidrug resistance-associated proteins (MRPs), which facilitate its efflux from cells. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s activity and function can be influenced by its subcellular localization. For instance, its presence in the mitochondria can lead to mitochondrial dysfunction and impaired energy production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound within cells .
準備方法
1,2-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The reaction involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions . The general procedure involves dissolving cyclohexene in a solvent, cooling the solution, and then slowly adding bromine while maintaining the temperature. The product is then purified through distillation .
化学反応の分析
1,2-Dibromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: It can undergo elimination reactions to form cyclohexene or other alkenes.
Reduction Reactions: It can be reduced to cyclohexane using reducing agents such as zinc and hydrochloric acid.
Common reagents used in these reactions include sodium hydroxide, ammonia, and zinc. The major products formed depend on the type of reaction and the conditions used .
科学的研究の応用
1,2-Dibromocyclohexane is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Material Science: It is used in the preparation of polymers and other materials.
Chemical Research: It is used in studies involving reaction mechanisms and kinetics.
作用機序
The primary mechanism of action for 1,2-dibromocyclohexane involves electrophilic addition. The bromine atoms are polarized by the approaching π bond in the cyclohexene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .
類似化合物との比較
1,2-Dibromocyclohexane can be compared with other similar compounds such as:
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromoethane: Similar in having two bromine atoms but with a linear structure.
1,2-Dichlorocyclohexane: Similar in having two halogen atoms but with chlorine instead of bromine.
This compound is unique due to its specific ring size and the presence of bromine atoms, which influence its reactivity and applications .
特性
IUPAC Name |
1,2-dibromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883925 | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5401-62-7 | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-dibromocyclohexane?
A1: this compound has the molecular formula C6H10Br2 and a molecular weight of 241.96 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Various spectroscopic methods are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. NMR studies, including those conducted at low temperatures, have provided insights into the conformational equilibrium of this compound, specifically the ratio of diaxial to diequatorial conformers. [, , , ]
Q3: How is this compound used in electrocatalytic reactions?
A3: this compound serves as a model substrate in studies investigating the electrocatalytic activity of various systems, including metallophthalocyanines, cobaloximes, and vitamin B12 derivatives. These studies often utilize microemulsions to enhance catalytic efficiency. [, , , , , ]
Q4: Can you elaborate on the mechanism of this compound reduction in these catalytic systems?
A4: The mechanism typically involves the electrochemical reduction of the catalyst (e.g., a cobalt corrin complex) to its catalytically active form, which then reacts with this compound, leading to its debromination and the formation of cyclohexene. The catalyst is regenerated in the process, allowing for catalytic turnover. [, , ]
Q5: Are there alternative methods for the dehalogenation of this compound?
A5: Yes, this compound can be dehalogenated using various reagents, including lithium aluminum hydride, polysulfide ions, and lithium carbonate. These reactions typically proceed via elimination mechanisms, leading to the formation of cyclohexene. [, , ]
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been used to investigate the conformational properties, electronic structure, and reactivity of this compound. These calculations provide valuable insights into the factors governing its behavior in chemical reactions. [, ]
Q7: How do substituents on the cyclohexane ring affect the reactivity of this compound?
A7: The presence and nature of substituents on the cyclohexane ring can significantly influence the reactivity of this compound, particularly in reactions involving elimination or nucleophilic substitution. Steric and electronic factors associated with the substituents can affect the reaction rates and product distributions. [, , ]
Q8: How is this compound analyzed and quantified?
A8: Gas chromatography (GC), often coupled with electron capture detection (ECD) or mass spectrometry (MS), is commonly employed for the analysis and quantification of this compound. These techniques offer high sensitivity and selectivity, enabling the detection of trace amounts of this compound in complex mixtures. [, ]
Q9: What is known about the environmental fate and effects of this compound?
A9: this compound is a halogenated organic compound and its release into the environment raises concerns about potential ecological impacts. While specific data on this compound might be limited, its structural similarity to other halogenated compounds suggests potential persistence and bioaccumulation. Research on its environmental degradation pathways and toxicity to aquatic organisms is crucial. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


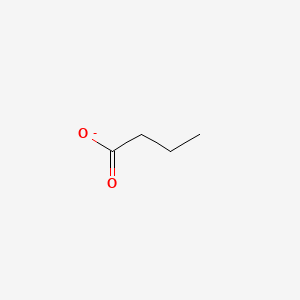

![Lyso GlcCer-[13C6]](/img/structure/B1204441.png)
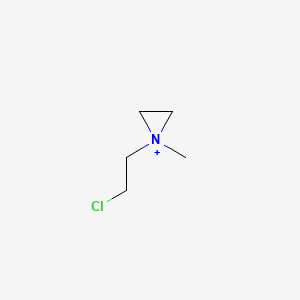

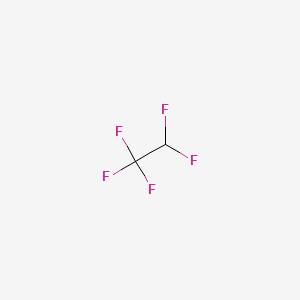

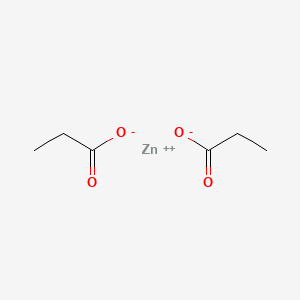
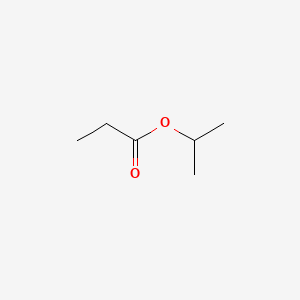

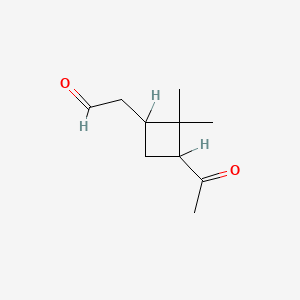
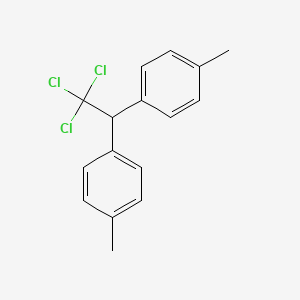
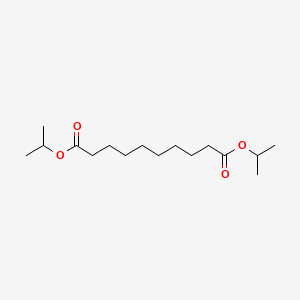
![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
